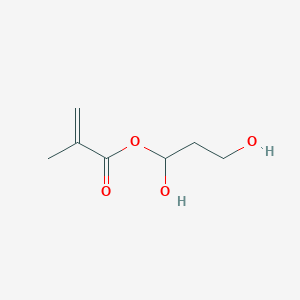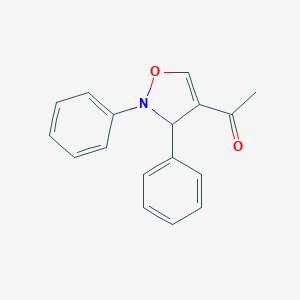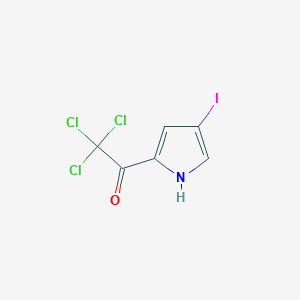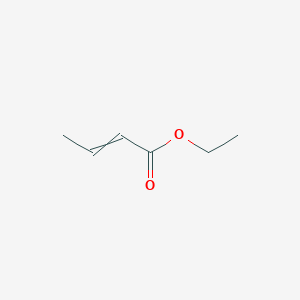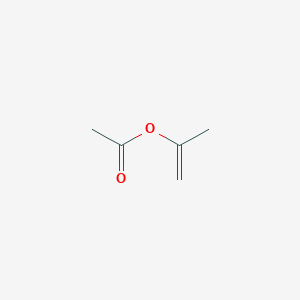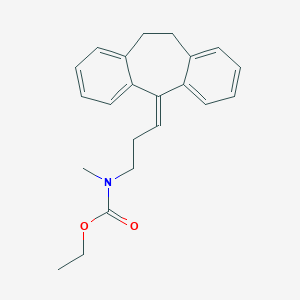
Nortriptyline ethyl carbamate
Übersicht
Beschreibung
Nortriptyline is a tricyclic antidepressant that has been studied for various therapeutic applications beyond its primary use. While the provided papers do not directly discuss "Nortriptyline Ethyl Carbamate," they do provide insights into the effects of nortriptyline on different medical conditions. For instance, one study compared the efficacy of a combination of nortriptyline with fluphenazine against carbamazepine in treating diabetic neuropathy, finding no significant difference in their effectiveness . Another study highlighted nortriptyline's neuroprotective properties, showing its ability to inhibit mitochondrial permeability transition, which is implicated in acute neuronal death . Additionally, nortriptyline's influence on the crystallization process of its hydrochloride form was examined, revealing different crystal habits based on the solvent and temperature conditions . Lastly, nortriptyline was found to induce apoptosis in bladder cancer cells through both mitochondria-mediated and death receptor-mediated pathways and to inhibit tumor growth in vivo .
Synthesis Analysis
The synthesis of nortriptyline or its derivatives, such as ethyl carbamate, is not explicitly detailed in the provided papers. However, the papers do discuss the preparation of nortriptyline hydrochloride by crystallization from alcohol and aqueous solutions, indicating that the solvent and temperature play a crucial role in the crystallization process and the resulting polymorphic structures .
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the structure of nortriptyline itself, being a tricyclic compound, is implied to have significant implications on its pharmacological effects. The crystallization study suggests that the molecular structure of nortriptyline hydrochloride influences its solubility and crystal habit .
Chemical Reactions Analysis
The papers do not provide a detailed analysis of the chemical reactions specifically involving this compound. However, they do discuss the biochemical interactions of nortriptyline with cellular components, such as its inhibition of mitochondrial permeability transition and its induction of apoptosis through various pathways in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of nortriptyline are indirectly inferred through studies on its solubility and crystallization behavior. Nortriptyline hydrochloride shows variable solubility in alcohol and aqueous solutions depending on the temperature, which affects the crystal morphology and potentially the drug's bioavailability . The papers also suggest that nortriptyline's chemical properties enable it to interact with mitochondrial membranes and death receptors, leading to its therapeutic and antitumor effects .
Wissenschaftliche Forschungsanwendungen
Neuropathic Pain Management
Nortriptyline, a tricyclic antidepressant, is occasionally used for treating neuropathic pain, as recommended in European, UK, and USA guidelines. While evidence supporting its use for neuropathic pain conditions included in a systematic review is limited due to methodological flaws, it indicates similar efficacy to other active interventions (gabapentin, morphine) and to placebo in the conditions studied (Derry et al., 2015).
Neuroprotective Effects in Cerebral Ischemia
Research identified Nortriptyline as a strong inhibitor of mitochondrial permeability transition, suggesting potential neuroprotective effects against cerebral ischemia. It inhibits cell death, loss of mitochondrial membrane potential, and activation of caspase 3 in primary cerebrocortical neurons, as well as decreases infarct size and improves neurological scores after middle cerebral artery occlusion in mice (Zhang et al., 2008).
Environmental Persistence and Adsorption
A study on the adsorption of Nortriptyline on various minerals (montmorillonite, kaolinite, and gibbsite) aimed to understand its removal from effluents, indicating the potential environmental persistence of Nortriptyline and its impact on water treatment processes. Both montmorillonite and kaolinite proved to be excellent adsorbents for Nortriptyline (Sadri et al., 2018).
Chronic Neurodegeneration
Another study highlighted Nortriptyline's potential in delaying disease onset in models of chronic neurodegeneration, such as amyotrophic lateral sclerosis (ALS) and Huntington's disease (HD), suggesting its role in inhibiting mitochondrial permeability transition, a pathway implicated in chronic neurodegenerative diseases (Wang et al., 2007).
Zukünftige Richtungen
In the future, it is hoped that the feasibility of this prospect will be verified by pilot-scale or large-scale application to provide new insight into the regulation of EC during wine production . In addition, considerable progress has been made in developing robust analytical methods to better characterize dietary exposure to EC .
Wirkmechanismus
Target of Action
Nortriptyline ethyl carbamate primarily targets the neuronal cell membranes . It interacts with these targets to inhibit the reuptake of neurotransmitters, specifically serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, and their increased presence in the synaptic cleft due to the action of this compound can alleviate symptoms of depression .
Mode of Action
This compound acts by inhibiting the reuptake of serotonin and norepinephrine at the neuronal cell membranes . This inhibition increases the synaptic concentration of these neurotransmitters, enhancing their signaling . The compound also inhibits the activity of histamine, 5-hydroxytryptamine, and acetylcholine . Additionally, it has been found to cause desensitization of adenyl cyclase, down-regulation of beta-adrenergic receptors, and down-regulation of serotonin receptors .
Biochemical Pathways
The biochemical pathways affected by this compound involve the serotonergic and noradrenergic systems . By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to downstream effects such as mood elevation, which is beneficial in the treatment of depressive disorders .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly absorbed in the body . Its distribution volume is between 21.1 to 31.1 L/kg . It is primarily metabolized in the liver, with an extensive first-pass effect . The compound is excreted in the urine as metabolites and small amounts of unchanged drug . The clearance of this compound is a linear function of the number of functional CYP2D6 genes .
Result of Action
The result of this compound’s action is the alleviation of symptoms of major depressive disorder (MDD) and other conditions . By increasing the synaptic concentration of serotonin and norepinephrine, the compound enhances mood regulation . It also has off-label uses for the treatment of chronic pain, myofascial pain, neuralgia, and irritable bowel syndrome .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the presence of other compounds in the body, such as other medications . Additionally, the compound’s action can be influenced by the individual’s genetic makeup, specifically the number of functional CYP2D6 genes . The compound’s action can also be influenced by factors such as the individual’s age, health status, and lifestyle .
Biochemische Analyse
Biochemical Properties
Nortriptyline Ethyl Carbamate interacts with various enzymes and proteins. The main metabolizing enzymes for Nortriptyline, a component of this compound, are CYP2C19 and CYP2D6 . These enzymes play a significant role in the metabolism of the compound, affecting its biochemical reactions within the body .
Cellular Effects
Ethyl carbamate, a component of this compound, is known to be genotoxic and carcinogenic . It can cause genetic mutations that eventually lead to cancer .
Molecular Mechanism
Nortriptyline, a component of this compound, exerts its effects likely by inhibiting the reuptake of serotonin and norepinephrine at neuronal cell membranes .
Temporal Effects in Laboratory Settings
Ethyl carbamate, a component of this compound, is known to be a genotoxic and carcinogenic compound .
Dosage Effects in Animal Models
Carbamates, a class of compounds to which this compound belongs, have been shown to have toxic effects in animals at high doses .
Metabolic Pathways
This compound is subject to extensive hepatic metabolism, with less than 5% of the drug eliminated unchanged . The main metabolizing enzymes with clinical significance for Nortriptyline, a component of this compound, are CYP2C19 and CYP2D6 .
Transport and Distribution
Nortriptyline, a component of this compound, is readily absorbed in the gastrointestinal tract and subject to extensive hepatic metabolism .
Subcellular Localization
The localization of drugs can play a key role in their function and activity .
Eigenschaften
IUPAC Name |
ethyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMJVVWLCYRSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124048 | |
| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16234-88-1 | |
| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16234-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nortriptyline ethyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016234881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methyl-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORTRIPTYLINE ETHYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4921R9O54D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



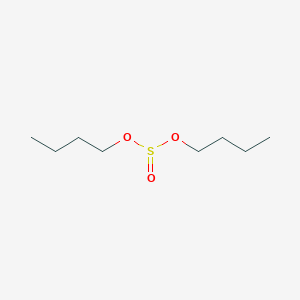

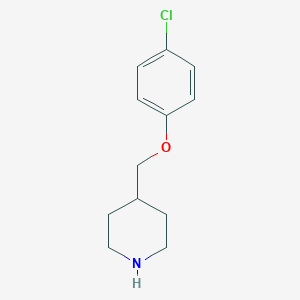
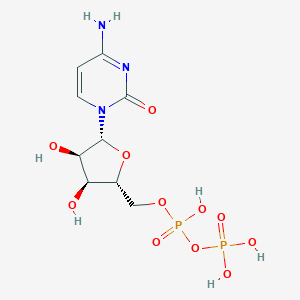

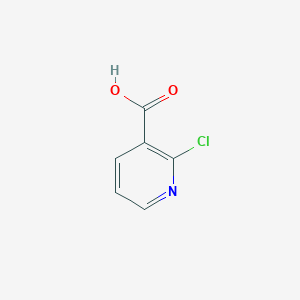
![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)

